[1-(2-Ethoxyethyl)cyclobutyl]methanamine
CAS No.: 1394040-40-4
Cat. No.: VC2851171
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Ethoxyethyl)cyclobutyl]methanamine - 1394040-40-4](/images/structure/VC2851171.png)
Specification
CAS No. | 1394040-40-4 |
---|---|
Molecular Formula | C9H19NO |
Molecular Weight | 157.25 g/mol |
IUPAC Name | [1-(2-ethoxyethyl)cyclobutyl]methanamine |
Standard InChI | InChI=1S/C9H19NO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8,10H2,1H3 |
Standard InChI Key | AUXMJHJWQFKJDJ-UHFFFAOYSA-N |
SMILES | CCOCCC1(CCC1)CN |
Canonical SMILES | CCOCCC1(CCC1)CN |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
[1-(2-Ethoxyethyl)cyclobutyl]methanamine is classified as an amine compound with a cyclobutyl core structure. The compound is identified by several key parameters that facilitate its recognition in chemical databases and literature:
Parameter | Value |
---|---|
CAS Number | 1394040-40-4 |
Molecular Formula | C₉H₁₉NO |
Molecular Weight | 157.25 g/mol |
PubChem CID | 65194637 |
InChIKey | AUXMJHJWQFKJDJ-UHFFFAOYSA-N |
This compound contains a quaternary carbon center at the cyclobutane ring, which is substituted with both an ethoxyethyl group and a methanamine moiety . The systematic arrangement of these functional groups contributes to its potential reactivity and applications in chemical synthesis.
Structural Characteristics
The structure of [1-(2-Ethoxyethyl)cyclobutyl]methanamine consists of three primary components:
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A cyclobutane ring providing conformational rigidity
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An ethoxyethyl side chain (2-ethoxyethyl) offering hydrogen bonding capabilities
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A methanamine group (-CH₂NH₂) providing a nucleophilic center
The SMILES notation for this compound is CCOCCC1(CCC1)CN, which encodes its molecular structure in a linear format for computational analysis . The compound's InChI representation (InChI=1S/C9H19NO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8,10H2,1H3) provides a standardized way to represent its chemical structure across various platforms and databases .
Spectroscopic Properties
The spectroscopic properties of [1-(2-Ethoxyethyl)cyclobutyl]methanamine can be inferred from its structural characteristics. As an amine-containing compound, it would typically exhibit characteristic absorption patterns in infrared spectroscopy, with N-H stretching bands in the region of 3300-3500 cm⁻¹.
Mass spectrometry data indicates several possible adducts with their corresponding mass-to-charge ratios (m/z):
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 158.15395 | 137.8 |
[M+Na]⁺ | 180.13589 | 142.5 |
[M+NH₄]⁺ | 175.18049 | 143.5 |
[M+K]⁺ | 196.10983 | 136.7 |
[M-H]⁻ | 156.13939 | 136.7 |
[M+Na-2H]⁻ | 178.12134 | 141.1 |
[M]⁺ | 157.14612 | 136.9 |
[M]⁻ | 157.14722 | 136.9 |
These predicted collision cross-section values provide insights into the three-dimensional structure and potential behavior of the compound in mass spectrometry analysis .
Applications and Research Significance
Role in Chemical Synthesis
[1-(2-Ethoxyethyl)cyclobutyl]methanamine serves as a versatile intermediate in organic synthesis. Its structural features make it particularly valuable for:
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Building more complex molecular scaffolds
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Introducing cyclobutyl rings into target molecules
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Serving as a precursor for compounds requiring both amine and ether functionalities
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Potentially acting as a linker in more complex chemical structures
The compound's primary amine group makes it particularly useful for various transformations including amide and imine formation, reductive amination, and nucleophilic substitution reactions.
Synthetic Considerations
Purification Methods
Purification of [1-(2-Ethoxyethyl)cyclobutyl]methanamine and related compounds typically employs standard techniques for small organic molecules:
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Column chromatography on silica gel
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Distillation for volatile derivatives
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Crystallization of salts (e.g., hydrochloride or sulfate) for improved handling
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Preparative high-performance liquid chromatography for analytical-grade material
The choice of purification method would depend on the scale of synthesis and the required purity level for the intended application.
Analytical Characterization
Chromatographic Analysis
For identification and purity assessment of [1-(2-Ethoxyethyl)cyclobutyl]methanamine, chromatographic techniques are essential:
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Gas chromatography (GC) can be employed for volatile derivatives
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High-performance liquid chromatography (HPLC) is suitable for direct analysis
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Thin-layer chromatography (TLC) provides a rapid method for reaction monitoring
Retention indices and chromatographic behavior would depend on the specific analytical conditions employed, including stationary phase, mobile phase, and temperature program.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information about [1-(2-Ethoxyethyl)cyclobutyl]methanamine:
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¹H NMR would show characteristic signals for the cyclobutyl ring protons (typically 1.8-2.5 ppm)
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Signals for the ethoxyethyl group would include the characteristic ethoxy pattern
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The methylene adjacent to the amine (-CH₂NH₂) would typically appear as a singlet
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¹³C NMR would confirm the quaternary carbon of the cyclobutyl ring
These spectroscopic features, combined with mass spectrometry data, enable unambiguous identification of the compound in research and quality control contexts.
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